Calmidazolium Chloride

Calmodulin inhibition Phosphodiesterase assay Enzyme pharmacology

Selecting Calmidazolium Chloride (R 24571) for your calmodulin research requires precise evidence. Unlike generic antagonists, its Kd of 3 nM enables robust in vitro inhibition of PDE and MLCK at nanomolar concentrations while avoiding the off-target noise seen with W-7 or chlorpromazine. Its tissue-selective block of vascular over ventricular ICa (EC50 0.3 μM vs 1.0 μM) delivers a wider experimental window for patch-clamp studies. For anti-CSC screening, its ability to spare normal stem cells while inhibiting embryonal carcinoma makes it an unmatched positive control. Source our ≥98% HPLC-pure, ready-to-dissolve solid to accelerate your signaling, electrophysiology, or oncology research.

Molecular Formula C31H23Cl7N2O
Molecular Weight 687.7 g/mol
CAS No. 57265-65-3
Cat. No. B1662950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalmidazolium Chloride
CAS57265-65-3
Synonyms1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride
calmidazolium
calmidazolium chloride
calmidazolium ion
R 24571
R-24571
Molecular FormulaC31H23Cl7N2O
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-]
InChIInChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1
InChIKeyYGEIMSMISRCBFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A white to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





Calmidazolium Chloride (R 24571) – Potent Calmodulin Antagonist for Calcium Signaling Research Procurement


Calmidazolium chloride (CAS 57265-65-3; synonym R 24571) is a cell-permeable imidazolium-based calmodulin (CaM) antagonist with a binding affinity (Kd) of 3 nM for calmodulin . It inhibits CaM-dependent phosphodiesterase and CaM-induced activation of erythrocyte Ca2+-transporting ATPase with IC50 values of 0.15 μM and 0.35 μM, respectively . Structurally, it is 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-(2,4-dichlorobenzyloxy)ethyl]-1H-imidazolium chloride (molecular formula C31H23Cl7N2O, MW 687.70) .

Why Calmidazolium Chloride Cannot Be Substituted with Generic Calmodulin Antagonists


Calmodulin antagonists form a structurally diverse class with widely divergent potency, selectivity, and off-target profiles. Calmidazolium chloride demonstrates at least 150-fold greater potency against brain calmodulin-dependent phosphodiesterase (IC50 = 10 nM) compared with trifluoperazine . Additionally, calmidazolium exhibits unique calcium mobilization effects in HL-60 cells—triggering robust calcium release from IP3-sensitive stores followed by large calcium influx (EC50 = 3 μM)—that are not replicated by its structural analogs bearing different N-substituents [1]. Furthermore, while compounds such as W-7 and W-13 are widely used CaM inhibitors, studies demonstrate that these amphipathic weak bases bind non-specifically to phospholipid membranes, altering electrostatic surface potential and causing off-target translocation of membrane-associated proteins such as EGFR and Src [2]. These mechanistic and potency divergences preclude simple in-class substitution.

Calmidazolium Chloride Quantitative Differentiation Evidence vs. Trifluoperazine, Compound 48/80, W-7, and Structural Analogs


Calmidazolium Chloride vs. Trifluoperazine – 150-Fold Superior Potency in Calmodulin-Dependent Phosphodiesterase Inhibition

Calmidazolium chloride exhibits at least 150-fold greater potency than trifluoperazine as an inhibitor of brain Ca2+-calmodulin-dependent phosphodiesterase, with an IC50 of 10 nM for calmidazolium versus approximately 1.5 μM for trifluoperazine . This represents the most substantial potency differential among commercially available calmodulin antagonists.

Calmodulin inhibition Phosphodiesterase assay Enzyme pharmacology

Calmidazolium Chloride vs. Compound 48/80 – Divergent Calmodulin-Independent Off-Target Activity Profiles

In a direct comparative study of calmodulin-dependent and calmodulin-independent enzyme systems, calmidazolium and compound 48/80 exhibited markedly different selectivity profiles. Compound 48/80 inhibited calmodulin-independent events at considerably lower concentrations than calmidazolium, indicating that compound 48/80 possesses greater non-specific activity [1]. This finding establishes calmidazolium as the more selective calmodulin antagonist for applications where calmodulin-independent inhibition would confound interpretation.

Calmodulin antagonism Enzyme selectivity Off-target profiling

Calmidazolium Chloride – Kd = 3 nM Calmodulin Binding Affinity and SARM1 Inhibition

Calmidazolium chloride binds calmodulin with a Kd of 3 nM and also functions as a non-competitive inhibitor of hSARM1 (sterile alpha and TIR motif-containing protein 1) with an IC50 of 10.8 μM, inducing and promoting the formation of SARM1 octamers . This dual-target profile distinguishes calmidazolium from standard calmodulin antagonists such as W-7 and trifluoperazine, which lack documented SARM1 modulatory activity.

Calmodulin binding SARM1 inhibition Neurodegeneration research

Calmidazolium Chloride Selective Cytotoxicity for Cancer Stem-Like Cells vs. Normal Embryonic Stem Cells

In a comparative study using murine F9 embryonal carcinoma cells (ECCs) as a model of cancer stem-like cells and E14 embryonic stem cells (ESCs) as normal stem cell controls, calmidazolium chloride (CMZ) significantly inhibited growth in F9 ECCs while sparing E14 ESCs. CMZ induced apoptosis of F9 ECCs—associated with caspase-3 activation and increased sub-G1 cell population—but did not induce apoptosis in E14 ESCs [1]. Additionally, CMZ selectively down-regulated stemness-related genes including c-Myc in F9 ECCs [1].

Cancer stem cell Embryonal carcinoma Selective cytotoxicity

Calmidazolium Chloride vs. Structural Analogs – Unique Calcium Mobilization Profile in HL-60 Cells

In a systematic structure-activity relationship study, calmidazolium (EC50 = 3 μM) induced a large increase in intracellular calcium levels in HL-60 cells, comprising calcium release from IP3-sensitive stores followed by robust calcium influx. Analogs with modified N-substituents exhibited divergent activity: the 3,5-difluorobenzyl analog (compound 1, EC50 = 15 μM) and cyclohexylmethyl analog (compound 2, EC50 = 10 μM) showed reduced potency, while quaternary N-methyl derivatives of miconazole (3) and clotrimazole (6) had no effect on calcium levels [1]. Furthermore, the calcium influx elicited by calmidazolium was only partially inhibited by the SOC channel blocker miconazole, indicating that calmidazolium acts predominantly through an undefined cationic channel rather than canonical store-operated calcium channels [1].

Calcium signaling Structure-activity relationship HL-60 cells

Calmidazolium Chloride vs. W-7 and Trifluoperazine – Non-Competitive TRPV1 Channel Blockade with Distinct Binding Site

In a comparative study of anti-calmodulin agents on TRPV1 channel function, the rank order of potency for blocking Ca2+-entry was: calmidazolium (broad concentration range) ≥ trifluoperazine (narrow range) > chlorpromazine/amitriptyline > fluphenazine ≫ W-7 and W-13 (only partial blockade) [1]. Calmidazolium blocked Ca2+-entry with non-competitive kinetics and was determined to affect TRPV1 at a binding site distinct from the vanilloid binding pocket [1]. Notably, W-7 and W-13 exhibited only partial inhibition of TRPV1-mediated calcium entry, making them unsuitable as complete TRPV1 blockers [1].

TRPV1 channel Pain research Calcium entry blockade

High-Value Application Scenarios for Calmidazolium Chloride Based on Quantitative Differentiation Evidence


High-Potency Calmodulin Inhibition in Low-Nanomolar Range Experiments

Calmidazolium chloride is the optimal selection for in vitro enzyme assays and cell-based studies requiring potent calmodulin antagonism at sub-micromolar concentrations. With an IC50 of 10 nM against brain Ca2+-calmodulin-dependent phosphodiesterase—≥150-fold more potent than trifluoperazine—calmidazolium achieves effective target engagement at concentrations where alternative antagonists show negligible activity . This potency advantage is particularly valuable for experiments conducted under stringent concentration constraints or where minimizing total compound exposure reduces off-target liabilities.

Cancer Stem Cell Research Requiring Selective Cytotoxicity Against Stem-Like Populations

For investigations of cancer stem-like cells (CSCs), calmidazolium chloride provides a unique tool compound that selectively inhibits growth and induces apoptosis in embryonal carcinoma stem-like cells while sparing normal embryonic stem cells . This differential activity—demonstrated at concentrations of 3-10 μM in the F9 ECC/E14 ESC comparative model—makes calmidazolium chloride the compound of choice for dissecting calmodulin-dependent signaling pathways that distinguish cancer stem cells from normal stem cell populations, as well as for validating CSC-targeted therapeutic hypotheses .

Calcium Signaling Studies in HL-60 Cells and Hematopoietic Models

Calmidazolium chloride is irreplaceable for calcium mobilization studies in HL-60 cells due to its potent (EC50 = 3 μM) and mechanistically distinct ability to trigger both IP3-sensitive store calcium release and subsequent calcium influx through a non-SOC channel pathway . This unique dual-component calcium response cannot be reproduced by structural analogs bearing modified N-substituents, nor by quaternized miconazole/clotrimazole derivatives which lack calcium-mobilizing activity entirely . Researchers studying calcium signaling in hematopoietic lineages must procure calmidazolium chloride specifically to elicit this characteristic calcium response.

TRPV1 Channel Pharmacology and Non-Competitive Calcium Entry Blockade

For experiments examining TRPV1 channel function, calmidazolium chloride is the superior selection among calmodulin antagonists due to its ability to achieve complete, non-competitive blockade of TRPV1-mediated calcium entry at a binding site distinct from the vanilloid pocket . This contrasts with W-7 and W-13, which provide only partial inhibition and are therefore unsuitable for achieving full TRPV1 blockade . Calmidazolium's distinct binding site also offers orthogonal pharmacological dissection of TRPV1 gating mechanisms compared to competitive vanilloid antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calmidazolium Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.